2-(Cyclohexanesulfonyl)ethan-1-amine
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Overview
Description
2-(Cyclohexanesulfonyl)ethan-1-amine is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is characterized by the presence of a cyclohexane ring attached to a sulfonyl group, which is further connected to an ethanamine moiety. It is a clear, pale liquid known for its unique blend of reactivity and stability, making it valuable in chemical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)ethan-1-amine typically involves the reaction of cyclohexanesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexanesulfonyl chloride+Ethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing cyclohexanesulfonyl chloride and ethylamine in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Using techniques like distillation or crystallization to purify the product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanesulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-substituted ethanamines.
Scientific Research Applications
2-(Cyclohexanesulfonyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexanesulfonyl)ethan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Cyclohexanesulfonyl)ethan-1-amine is unique due to its combination of a cyclohexane ring and a sulfonyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique blend of reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
933731-12-5 |
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Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-cyclohexylsulfonylethanamine |
InChI |
InChI=1S/C8H17NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-7,9H2 |
InChI Key |
LMHBXCMWBDWOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCN |
Origin of Product |
United States |
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